molecular formula C13H20N2O3 B2397432 Methyl 5-oxo-5-(4-prop-2-ynylpiperazin-1-yl)pentanoate CAS No. 1645499-22-4

Methyl 5-oxo-5-(4-prop-2-ynylpiperazin-1-yl)pentanoate

Cat. No.: B2397432
CAS No.: 1645499-22-4
M. Wt: 252.314
InChI Key: KUDZYTJNZLRQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-oxo-5-(4-prop-2-ynylpiperazin-1-yl)pentanoate is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a prop-2-ynyl group and a pentanoate ester moiety, making it an interesting subject for chemical studies.

Scientific Research Applications

Methyl 5-oxo-5-(4-prop-2-ynylpiperazin-1-yl)pentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-5-(4-prop-2-ynylpiperazin-1-yl)pentanoate typically involves the reaction of 4-prop-2-ynylpiperazine with methyl 5-oxo-5-bromopentanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine nitrogen attacks the carbon atom bearing the bromine, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-5-(4-prop-2-ynylpiperazin-1-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-5-(4-prop-2-ynylpiperazin-1-yl)pentanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxo-5-(4-phenylpiperazin-1-yl)pentanoate
  • Methyl 5-oxo-5-(4-(2-pyrimidinyl)piperazin-1-yl)pentanoate
  • Methyl 5-oxo-5-(4-(3-pyridinyl)piperazin-1-yl)pentanoate

Uniqueness

Methyl 5-oxo-5-(4-prop-2-ynylpiperazin-1-yl)pentanoate is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

methyl 5-oxo-5-(4-prop-2-ynylpiperazin-1-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-3-7-14-8-10-15(11-9-14)12(16)5-4-6-13(17)18-2/h1H,4-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDZYTJNZLRQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)N1CCN(CC1)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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